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Compound of Interest

Compound Name:
Methyl 4-bromo-3-

hydroxythiophene-2-carboxylate

Cat. No.: B1362303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. The information presented

herein is crucial for the unambiguous identification, characterization, and quality control of this

molecule in research and development settings. This document details Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with

detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 4-bromo-3-
hydroxythiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.74 Singlet 1H Hydroxyl proton (-OH)

7.38 Singlet 1H
Thiophene ring proton

(C₅-H)

3.92 Singlet 3H
Methyl ester protons (-

OCH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

165.8 Carbonyl carbon (C=O)

160.4 Thiophene ring carbon (C₃-OH)

128.1 Thiophene ring carbon (C₅)

103.8 Thiophene ring carbon (C₂)

102.6 Thiophene ring carbon (C₄-Br)

52.2 Methyl ester carbon (-OCH₃)

Solvent: CDCl₃

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data

m/z Interpretation

236 Molecular ion (M⁺)

Ionization Method: Electron Ionization (EI)
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Infrared (IR) Spectroscopy
While a specific experimental spectrum for Methyl 4-bromo-3-hydroxythiophene-2-
carboxylate is not readily available in the public domain, Table 4 provides the expected

characteristic absorption frequencies based on the functional groups present in the molecule

and data from similar thiophene derivatives.[1]

Table 4: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400 (broad) O-H Stretching

~3100 C-H (aromatic) Stretching

~2950 C-H (methyl) Stretching

~1700 C=O (ester) Stretching

~1550-1450 C=C (thiophene ring) Stretching

~1250 C-O (ester) Stretching

~700-600 C-Br Stretching

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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Analyte: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Pipettes and vials

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL

of the deuterated solvent (CDCl₃) in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise

ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel.

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer

relaxation delay may be necessary for quaternary carbons.
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Acquire the spectrum using a proton-decoupled pulse sequence.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

Fourier Transform Infrared (FTIR) spectrometer

Potassium bromide (KBr) plates or Attenuated Total Reflectance (ATR) accessory

Mortar and pestle

Spatula

Analyte: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200

mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Pellet Formation:

Transfer the powder to a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

Mass spectrometer with an Electron Ionization (EI) source

Direct insertion probe or Gas Chromatography (GC) inlet

Analyte: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Procedure (Direct Insertion Probe):

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

Introduction into the Mass Spectrometer:

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the ion source of the mass spectrometer through a vacuum lock.

Ionization and Analysis:

Gently heat the probe to volatilize the sample into the ion source.

The vaporized molecules are bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer according to their

mass-to-charge ratio (m/z).

Data Acquisition:
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The detector records the abundance of each ion at a specific m/z value.

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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